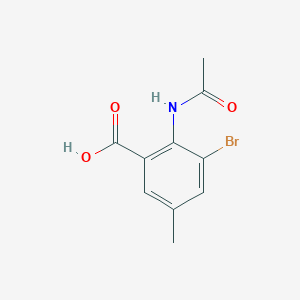![molecular formula C17H10BrClFNO3 B4940860 {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid, also known as BF-168, is a synthetic compound that has been extensively studied for its potential applications in various scientific research areas.
Scientific Research Applications
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In neuroscience, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Mechanism of Action
The exact mechanism of action of {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation.
Biochemical and Physiological Effects:
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cell growth and survival. In neuronal cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to have neuroprotective effects and may protect against oxidative stress-induced cell death. In immune cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid also has limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has limited solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for research on {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other cancer therapies. Another potential direction is to investigate its potential applications in neurodegenerative diseases, particularly in animal models. Additionally, further research is needed to establish the long-term safety and efficacy of {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid and to develop more effective formulations with improved solubility.
Synthesis Methods
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is synthesized through a multi-step process involving the reaction of 2-bromo-6-chloro-4-iodophenol with 3-fluorobenzylidenemalononitrile, followed by the reaction with 2-chloroacetic acid. The final product is obtained through purification and isolation steps.
properties
IUPAC Name |
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO3/c18-14-5-10(6-15(19)17(14)24-9-16(22)23)4-12(8-21)11-2-1-3-13(20)7-11/h1-7H,9H2,(H,22,23)/b12-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVHWSLCGUIKX-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4940887.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4940888.png)